4-(aminomethyl)-1-ethyl-N,N-dimethylpiperidin-4-amine
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Overview
Description
4-(aminomethyl)-1-ethyl-N,N-dimethylpiperidin-4-amine is a piperidine derivative, which is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drug classes and their role in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(aminomethyl)-1-ethyl-N,N-dimethylpiperidin-4-amine typically involves the alkylation of piperidine derivatives. One common method includes the reduction of nitriles and amides in the presence of catalysts such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) . Another approach involves the N-alkylation of primary amines and ammonia .
Industrial Production Methods
Industrial production of this compound often employs large-scale reduction processes using efficient and cost-effective reducing agents. The use of heterogeneous reusable catalysts, such as copper-supported nanoparticles, has been explored to enhance the yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-(aminomethyl)-1-ethyl-N,N-dimethylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions typically involve the conversion of nitriles and amides to amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Primary and secondary amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
4-(aminomethyl)-1-ethyl-N,N-dimethylpiperidin-4-amine has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of 4-(aminomethyl)-1-ethyl-N,N-dimethylpiperidin-4-amine involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved often include neurotransmitter systems and enzymatic reactions .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
Uniqueness
4-(aminomethyl)-1-ethyl-N,N-dimethylpiperidin-4-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its applications in multiple fields highlight its significance compared to other similar compounds .
Properties
IUPAC Name |
4-(aminomethyl)-1-ethyl-N,N-dimethylpiperidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N3/c1-4-13-7-5-10(9-11,6-8-13)12(2)3/h4-9,11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEMSHOQNZVVJSP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)(CN)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60429359 |
Source
|
Record name | 4-(aminomethyl)-1-ethyl-N,N-dimethylpiperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60429359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
891656-66-9 |
Source
|
Record name | 4-(aminomethyl)-1-ethyl-N,N-dimethylpiperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60429359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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